molecular formula C26H30O6 B1265359 (2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

Cat. No. B1265359
M. Wt: 438.5 g/mol
InChI Key: LTTQKYMNTNISSZ-QMHKHESXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one is a natural product found in Sophora flavescens, Albizia julibrissin, and Albizia kalkora with data available.

Scientific Research Applications

Heterocyclic Synthesis

The compound has been explored in the context of heterocyclic synthesis. A study by Pelter et al. (1997) demonstrated the synthesis of similar compounds through a unique process involving phenolic oxidation. This process highlights the potential of such compounds in creating diverse heterocyclic structures, which are fundamental in many pharmaceuticals and organic materials (Pelter, Hussain, Smith, & Ward, 1997).

Marine Natural Products

Research by Zhao et al. (2004) on bromophenol derivatives from the red alga Rhodomela confervoides included compounds structurally similar to the queried compound. This research emphasizes the significance of such compounds in marine natural products, which are a rich source of bioactive substances for drug discovery (Zhao et al., 2004).

Neolignan Isolation and Characterization

Li and Yang (2007) isolated neolignans from Myristica fragrans, which structurally relate to the compound . This study underlines the importance of such compounds in the field of natural product chemistry, especially in the discovery and characterization of new molecules (Li & Yang, 2007).

Synthetic Methodologies

Yang et al. (2009) conducted a study on the synthesis of prenylated flavanones, demonstrating methodologies relevant to the synthesis of compounds like (2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one. This highlights the compound's relevance in synthetic organic chemistry (Yang et al., 2009).

properties

Product Name

(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

(2R)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3/t16-,23+/m0/s1

InChI Key

LTTQKYMNTNISSZ-QMHKHESXSA-N

Isomeric SMILES

CC(=CC[C@@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

synonyms

kurarinone
norkurarinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Reactant of Route 2
(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Reactant of Route 3
(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Reactant of Route 4
(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Reactant of Route 5
(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Reactant of Route 6
(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

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